Erythromycin estolate

Descripción general

Descripción

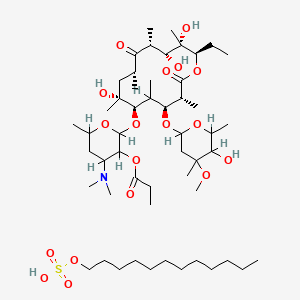

Erythromycin estolate is an aminoglycoside sulfate salt and an erythromycin derivative . It is the lauryl sulfate ester of propionyl erythromycin, a broad-spectrum, topical macrolide antibiotic with antibacterial activity . It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome, preventing bacterial protein synthesis .

Synthesis Analysis

Erythromycin is a therapeutical compound belonging to the class of macrolide antibiotics, originally discovered by McGuire et al. in 1952 . It is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea, formerly classified as Streptomyces erythraeus .Molecular Structure Analysis

The molecular formula of Erythromycin estolate is C52H97NO18S . The molecular weight is 1056.39 . The percent composition is C 59.12%, H 9.26%, N 1.33%, O 27.26%, S 3.04% .Chemical Reactions Analysis

Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . To overcome these disadvantages, a large variety of Erythromycin formulations, including nanoparticles, have emerged .Physical And Chemical Properties Analysis

Erythromycin estolate has a role as an enzyme inhibitor . It contains an erythromycin A 2’-propanoate . It is the lauryl sulfate ester of propionyl erythromycin .Aplicaciones Científicas De Investigación

Compatibility Studies with Pharmaceutical Excipients

Erythromycin estolate’s compatibility with various pharmaceutical excipients is crucial for the development of stable and effective drug formulations. A study using thermal analysis and dynamic thermal infrared spectroscopy has shown that Erythromycin estolate exhibits incompatibilities with magnesium stearate and mannitol, which could lead to volatile thermal degradation products. Conversely, it is compatible with povidone and sodium starch glycolate, which are important considerations for pharmaceutical development .

Nanoparticle-Based Drug Delivery Systems

The design of erythromycin-loaded nanodroplets (Ery-NDs) represents a significant advancement in targeted drug delivery, particularly for treating chronic wounds infected by Streptococcus pyogenes. These nanodroplets offer increased antimicrobial effectiveness and reduced adverse effects. The study demonstrates that Ery-NDs possess a spherical shape, small average diameter, and positive Z potential, which are favorable characteristics for drug delivery applications .

Oral Mucosal Drug Delivery

Erythromycin estolate has been formulated into drug balls for oral mucosal delivery, aiming to provide fast drug release and better bioavailability. This approach is particularly beneficial for the treatment of whooping cough, offering advantages over traditional dosage forms like suspensions and tablets by avoiding hepatic first-pass effect and ensuring rapid action .

Antiviral Research

Recent studies have identified Erythromycin estolate as a potent inhibitor against HCoV-OC43, a human coronavirus. It effectively inhibits infection in different cell types and significantly reduces virus titers at safe concentrations without causing cell cytotoxicity. This highlights Erythromycin estolate’s potential as an antiviral agent, particularly in the early stages of infection .

Solid-State Characterization of Active Pharmaceutical Ingredients (APIs)

Erythromycin estolate’s solid-state characterization is fundamental for preformulation stages, providing essential data on its chemical structure, particle size, crystallinity, and thermal stability. Such characterization is vital for conducting stability studies and ensuring the therapeutic efficacy of the API .

Treatment of Streptococcal Skin Infections

The application of Erythromycin estolate in the form of nanodroplets for the topical treatment of streptococcal skin infections is a promising approach. It allows for wound healing during hypoxia and shows long-term antimicrobial efficacy against streptococci, significantly counteracting their proliferation .

Mecanismo De Acción

Target of Action

Erythromycin estolate, a derivative of erythromycin, is a bacteriostatic antibiotic . Its primary target is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This target is crucial for protein synthesis, a process that bacteria require to replicate .

Mode of Action

Erythromycin estolate acts by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule, causing a blockage in peptide chain synthesis, which ultimately inhibits protein synthesis . This interaction with its target prevents the further growth of bacteria rather than directly destroying them .

Biochemical Pathways

The inhibition of protein synthesis by erythromycin estolate affects the overall protein production in bacteria, disrupting their normal functions and growth . The exact biochemical pathways affected by erythromycin estolate are complex and involve various steps of protein synthesis and bacterial replication .

Pharmacokinetics

Erythromycin estolate is rapidly absorbed and diffuses into most tissues and phagocytes . After oral administration, peak levels occur in one to four hours . The serum concentrations gradually decline over the next six to eight hours . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The result of erythromycin estolate’s action is the effective treatment of infections caused by susceptible strains of various bacteria . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious .

Action Environment

The action, efficacy, and stability of erythromycin estolate can be influenced by various environmental factors. For instance, erythromycin is easily inactivated by gastric acid, therefore, all orally administered formulations are given as either enteric-coated or more-stable salts or esters, such as erythromycin estolate . Furthermore, the presence of other drugs can also affect the action of erythromycin estolate due to potential drug-drug interactions .

Safety and Hazards

Direcciones Futuras

Erythromycin has traditionally been used for various respiratory infections, prophylaxis of neonatal conjunctivitis, and chlamydia . It is also FDA-approved for treating skin infections, intestinal amebiasis, rheumatic fever, prophylaxis, syphilis, and pelvic inflammatory disease (PID) . If mixed with tretinoin cream or benzoyl peroxide, it is effective for treating acne . During pregnancy, clinicians can use it to prevent Group B streptococcal infection in the newborn . Erythromycin is also used off-label for treating gastroparesis, also known as delayed gastric emptying .

Propiedades

IUPAC Name |

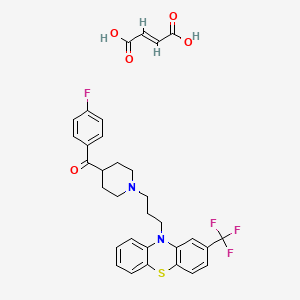

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMFUEJKWXESNL-JZBHMOKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H97NO18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037224 | |

| Record name | Erythromycin estolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1056.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin estolate | |

CAS RN |

3521-62-8 | |

| Record name | Erythromycin estolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3521-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin estolate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHROMYCIN ESTOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythromycin estolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin, 2'-propanoate, dodecyl sulfate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN ESTOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRJ2P631HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of erythromycin estolate?

A1: Erythromycin estolate, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, , , , , ] This binding inhibits protein synthesis by interfering with transpeptidation and/or translocation processes. [, , , , ]

Q2: How does erythromycin estolate affect inflammation in asthma patients?

A2: Research suggests that low-dose erythromycin estolate can reduce airway inflammation in children with asthma. [] It significantly lowers sputum neutrophils and serum levels of interleukin-8 and interleukin-17, key inflammatory mediators in asthma. [, ] This anti-inflammatory activity is thought to contribute to its beneficial effects on lung function in asthmatic children. [, ]

Q3: What is the molecular formula and weight of erythromycin estolate?

A3: Erythromycin estolate, a lauryl sulfate salt of erythromycin propionate, has the molecular formula C45H81NO17S. Its molecular weight is 952.2 g/mol. [, ]

Q4: Are there spectroscopic methods to characterize erythromycin estolate?

A4: Yes, several spectroscopic techniques can be used for characterization, including:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with electrochemical detection, is widely used to quantify erythromycin estolate and its metabolites in biological samples. [, , ]

- Fourier-Transform Infrared Spectroscopy (FT-IR): This technique helps identify functional groups and can be used for compatibility studies. [, ]

- Differential Scanning Calorimetry (DSC): DSC provides information about thermal transitions and can be employed for compatibility and stability studies. [, ]

Q5: Is erythromycin estolate compatible with other excipients in pharmaceutical formulations?

A5: Compatibility studies are crucial for developing stable formulations. Research indicates that erythromycin estolate is compatible with piperine, a bioavailability enhancer, as evidenced by DSC, TLC, and FT-IR analyses. []

Q6: How stable is erythromycin estolate under various storage conditions?

A6: Stability studies are essential to ensure product quality. Research shows that a throat paint formulation of erythromycin estolate, optimized for drug release and mucoadhesion, exhibited good stability profiles under defined storage conditions. []

Q7: How does the absorption of erythromycin estolate compare to other erythromycin formulations?

A7: Studies show that erythromycin estolate exhibits superior absorption compared to erythromycin ethylsuccinate and erythromycin stearate, leading to higher serum concentrations of the drug. [, , , , ]

Q8: Does food intake affect the absorption of erythromycin estolate?

A8: Interestingly, food intake has been shown to enhance the absorption of erythromycin estolate, unlike erythromycin stearate, which shows reduced absorption in the presence of food. []

Q9: How is erythromycin estolate metabolized and eliminated from the body?

A9: Erythromycin estolate is metabolized in the liver and primarily excreted in bile, with a smaller amount excreted in urine. [, ]

Q10: Against which bacteria does erythromycin estolate show good activity?

A10: Erythromycin estolate demonstrates effectiveness against various Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and some strains of Staphylococcus aureus. [, , , ] It is also active against atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae. [, ]

Q11: Are there animal models used to study the efficacy of erythromycin estolate?

A11: Yes, studies have used animal models, such as monkeys infected with Streptococcus and Staphylococcus species, to investigate the efficacy of erythromycin estolate compared to other antibiotics. [, ]

Q12: What are the common mechanisms of resistance to erythromycin estolate?

A12: Bacteria can develop resistance to erythromycin estolate through mechanisms such as modification of the ribosomal target site by methylation, enzymatic inactivation of the drug, and efflux pumps that reduce intracellular drug concentration. [, ]

Q13: Is there cross-resistance between erythromycin estolate and other macrolides?

A13: Yes, cross-resistance can occur between erythromycin estolate and other macrolide antibiotics due to shared mechanisms of resistance, primarily target site modification. [, ]

Q14: Are there any known toxicities associated with erythromycin estolate?

A14: While generally safe, erythromycin estolate has been associated with hepatotoxicity, particularly cholestatic hepatitis, in some individuals. [, , , , ] This adverse effect is considered idiosyncratic and immune-mediated. [, , ]

Q15: Are there any specific populations where erythromycin estolate use is cautioned?

A15: Erythromycin estolate is generally avoided during pregnancy due to a higher risk of hepatotoxicity in pregnant women. []

Q16: Are there alternative antibiotics for infections typically treated with erythromycin estolate?

A16: Yes, depending on the specific infection and resistance patterns, alternative antibiotics include penicillin, amoxicillin, cephalexin, clarithromycin, and azithromycin. [, , , ]

Q17: What are the implications of erythromycin estolate use in terms of environmental impact?

A17: The widespread use of antibiotics, including erythromycin estolate, raises concerns about environmental contamination and the development of antibiotic resistance. Proper disposal practices and development of eco-friendly formulations are crucial to mitigate these risks. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)